

# Isocycloheximide in Ribosome Profiling: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Isocycloheximide*

Cat. No.: *B1218742*

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## Introduction

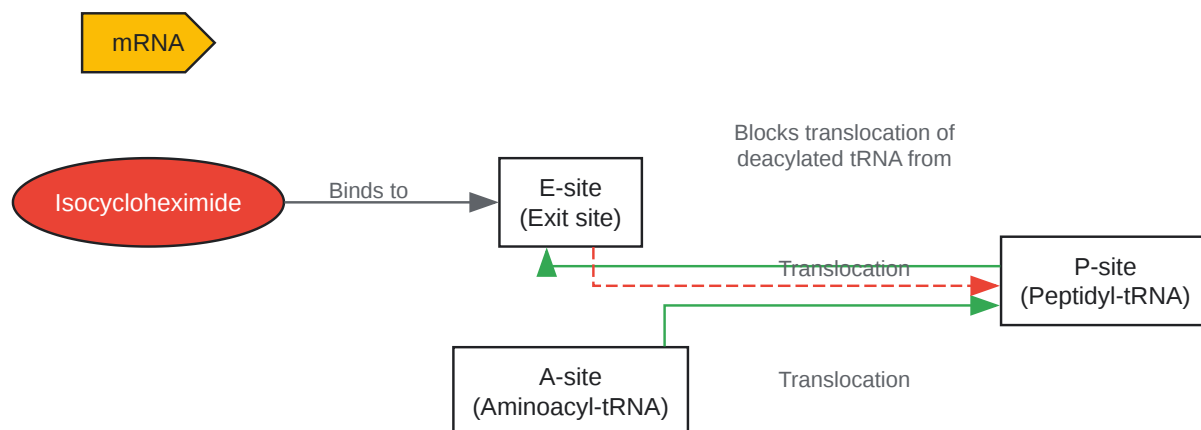
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments (RPFs). This method allows for the quantitative measurement of protein synthesis at sub-codon resolution. A critical step in many ribosome profiling protocols is the use of translation inhibitors to arrest ribosomes on the mRNA transcripts, preserving the in vivo polysome profile. **Isocycloheximide**, a structural isomer of the widely used translation inhibitor cycloheximide (CHX), belongs to the glutarimide antibiotic family. While literature specifically detailing **isocycloheximide**'s use in ribosome profiling is limited, its structural similarity to cycloheximide suggests a comparable mechanism of action and application. These notes, therefore, draw upon the extensive knowledge of cycloheximide to infer the applications and protocols for **isocycloheximide**, while highlighting important considerations and potential differences.

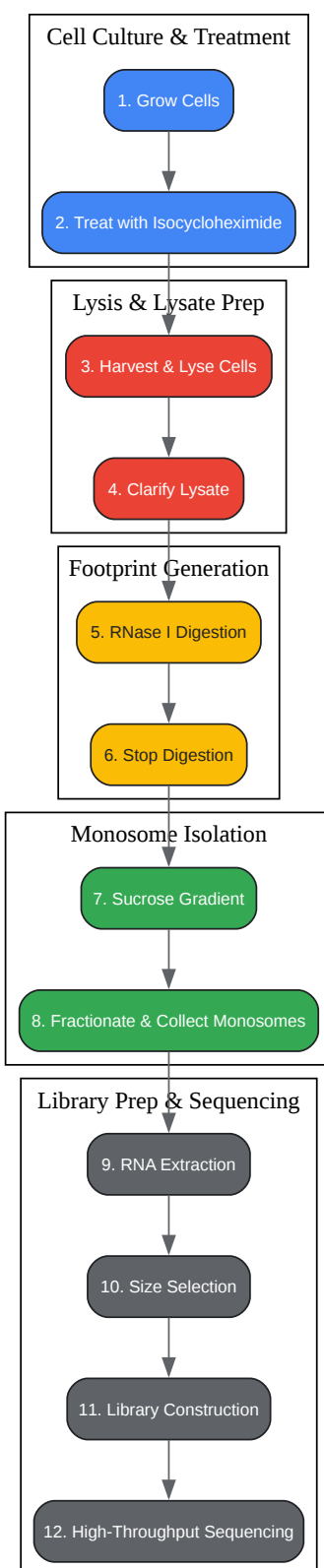
Cycloheximide and its related compounds act by binding to the E-site of the eukaryotic 80S ribosome, thereby inhibiting the translocation step of elongation.<sup>[1][2]</sup> This "freezes" the ribosomes in place, allowing for their subsequent isolation and the sequencing of the mRNA fragments they occupy. However, it is crucial to note that the use of such inhibitors can introduce biases, a topic of ongoing discussion and research in the field.<sup>[3][4]</sup>

## Mechanism of Action: Arresting Translation Elongation

**Isocycloheximide**, like cycloheximide, is presumed to interfere with the elongation stage of protein synthesis. The proposed mechanism involves the binding of the inhibitor to the E-site (exit site) of the large ribosomal subunit (60S). This binding event physically obstructs the movement of the ribosome along the mRNA molecule, a process known as translocation, which is essential for the sequential addition of amino acids to the growing polypeptide chain.<sup>[1][5]</sup> By arresting translocation, **isocycloheximide** effectively traps ribosomes at their precise location on the mRNA at the moment of cell treatment.

Recent structural studies on cycloheximide have revealed that it binds to a highly conserved pocket in the 60S subunit.<sup>[6]</sup> This binding prevents the deacylated tRNA from moving from the P-site to the E-site, thus stalling the ribosome in a pre-translocation state.<sup>[6]</sup> It is highly probable that **isocycloheximide** shares this binding site and mechanism of action.





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